molecular formula C8H10O3 B13798423 5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one

5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one

Katalognummer: B13798423
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: DXODJUXMNZSTFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one is a cyclopentenone derivative known for its unique chemical structure and properties This compound is characterized by the presence of hydroxyl, methoxy, and vinyl groups attached to a cyclopentenone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 5-hydroxy-2-cyclopenten-1-one with methoxy and vinyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one is unique due to the presence of all three functional groups (hydroxyl, methoxy, and vinyl) on the cyclopentenone ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H10O3

Molekulargewicht

154.16 g/mol

IUPAC-Name

5-ethenyl-5-hydroxy-3-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C8H10O3/c1-3-8(10)5-6(11-2)4-7(8)9/h3-4,10H,1,5H2,2H3

InChI-Schlüssel

DXODJUXMNZSTFU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)C(C1)(C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.